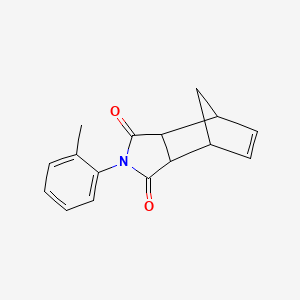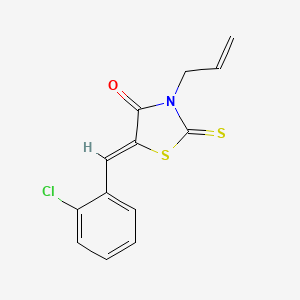
(E)-N'-Benzylidene-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide est un composé organique complexe qui appartient à la classe des dérivés de bipyrazole. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de ce composé comprend un groupe benzylidène, des substitutions diméthyles et un noyau de bipyrazole, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 3,5-diméthyl-1-phénylpyrazole-4-carbohydrazide avec le benzaldéhyde dans des conditions acides ou basiques. La réaction est souvent réalisée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté au reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des méthodes plus évolutives telles que la synthèse en continu. Cette approche permet un meilleur contrôle des conditions réactionnelles et peut conduire à des rendements et à une pureté plus élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), peut améliorer encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de produits réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où les groupes fonctionnels sur les cycles benzylidène ou pyrazole sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide, peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol, hydrure de lithium et d'aluminium dans l'éther.
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS), électrophiles comme les halogénures d'alkyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications De Recherche Scientifique
(E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de polymères fonctionnalisés.
Mécanisme d'action
Le mécanisme d'action de (E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber la croissance des cellules cancéreuses en interférant avec la division cellulaire ou induire l'apoptose par l'activation de voies de signalisation spécifiques.
Mécanisme D'action
The mechanism of action of (E)-N’-Benzylidene-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H-pyrazole-5-carbohydrazide : Structure similaire mais sans le noyau de bipyrazole.
(E)-N'-Benzylidène-3',5'-diméthyl-1H-pyrazole-5-carbohydrazide : Structure similaire mais avec des substitutions différentes sur le cycle pyrazole.
Unicité
(E)-N'-Benzylidène-3',5'-diméthyl-1'-phényl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide est unique en raison de son noyau de bipyrazole, qui confère des propriétés chimiques et biologiques distinctes. Cette structure de noyau permet des interactions plus diversifiées avec des cibles biologiques et peut conduire à une activité biologique accrue par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C22H20N6O |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H20N6O/c1-15-21(16(2)28(27-15)18-11-7-4-8-12-18)19-13-20(25-24-19)22(29)26-23-14-17-9-5-3-6-10-17/h3-14H,1-2H3,(H,24,25)(H,26,29)/b23-14+ |
Clé InChI |
VEUZLHUENJYJDO-OEAKJJBVSA-N |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)

![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
